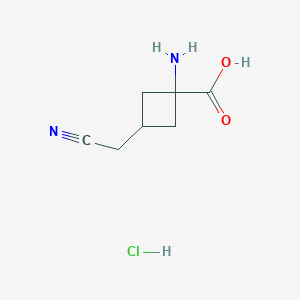
trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .
Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.
Análisis De Reacciones Químicas
Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can replace the amino group.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H |
Clave InChI |
LXENLYLIVJJZQV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)N)CC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)


![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
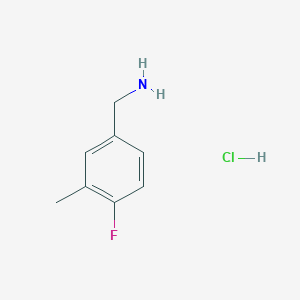
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
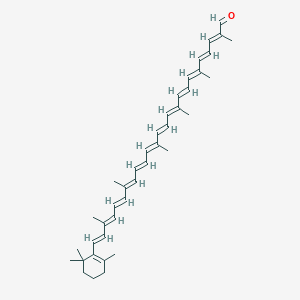
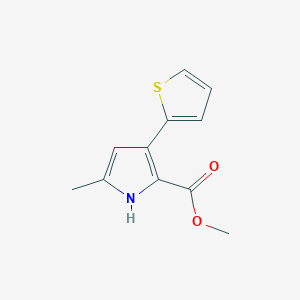
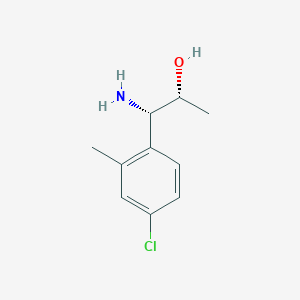
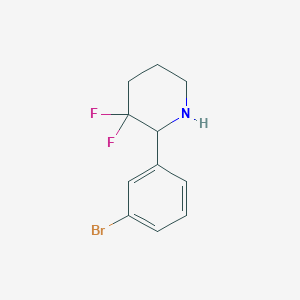

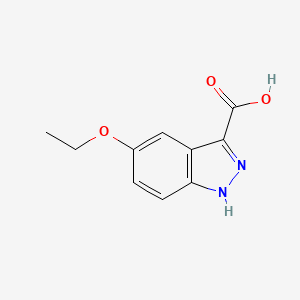
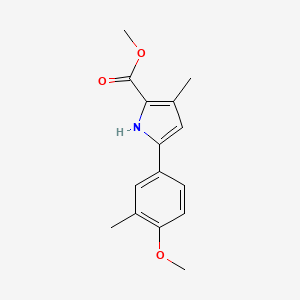
![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
